

# Discovery and history of Platelet-Activating Factor C-18:1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PAF C-18:1**

Cat. No.: **B8101319**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Platelet-Activating Factor C-18:1

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.<sup>[1][2]</sup> Initially thought to be a single molecule, PAF is now understood to be a family of structurally related lipids, with the length and saturation of the O-alkyl chain at the sn-1 position determining the specific molecular species. <sup>[1]</sup> This guide focuses on the discovery, history, and core scientific data related to a specific variant, **PAF C-18:1**, which features an 18-carbon monounsaturated chain.

## Historical Discovery and Key Milestones

The journey to understanding PAF began in the late 1960s with observations of a substance that could induce histamine release from rabbit platelets.<sup>[3][4][5]</sup>

- Late 1960s: Researchers Barbaro and Zvaipler first described a substance involved in antigen-induced histamine release from rabbit platelets during passive cutaneous anaphylaxis.<sup>[2][3][4]</sup>

- 1970: Peter M. Henson described a 'soluble factor' released from leukocytes that triggered the release of vasoactive amines in platelets.[3][4]
- 1972: The term "Platelet-Activating Factor" (PAF) was officially coined by French immunologist Jacques Benveniste and his colleagues, who identified a novel factor that not only induced platelet aggregation but also participated in leukocyte-dependent histamine release.[3][4] Benveniste's early work established that PAF was a lipid-like molecule of immense potency; he prepared a PAF solution from 100 liters of hog blood, where just 1 microliter was enough to cause platelet aggregation.[2][3]
- 1979: A pivotal year in PAF research.
  - Benveniste's team provided evidence that macrophages are a significant source of PAF, expanding its role beyond basophils.[1][6]
  - The definitive chemical structure of PAF was elucidated by Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan.[3][4] They identified the molecule as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and synthesized it, naming it Acetyl-glyceryl-ether-phosphocholine (AGEPC).[3] Their synthetic compound showed biological activities identical to naturally produced rabbit PAF.[3]

The initial structural work primarily focused on saturated alkyl chains like C16:0 and C18:0. Subsequent research identified several molecular species of PAF that vary in the length and saturation of this O-alkyl side-chain, including the naturally occurring **PAF C-18:1**.[1][7]

## Chemical Structure of PAF C-18:1

PAF belongs to the class of phosphoglycerylether lipids.[3] The defining features critical for its biological activity are:

- sn-1 Position: An ether linkage connecting an alkyl group to the glycerol backbone. For **PAF C-18:1**, this is an 18-carbon chain with one double bond (octadecenyl).
- sn-2 Position: A short-chain acetyl group. This feature is crucial for its activity and increases its water solubility, allowing it to function as a soluble signaling molecule.[1][8]
- sn-3 Position: A phosphocholine head group.[1]

Chemical Name: 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine Molecular Formula (for 18:1 variant): C<sub>28</sub>H<sub>56</sub>NO<sub>7</sub>P<sup>[7]</sup> Molecular Weight: 549.7 g/mol <sup>[7][9]</sup>

## Biosynthesis of Platelet-Activating Factor

PAF is not typically stored pre-formed within cells but is synthesized on demand by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, in response to specific stimuli.<sup>[1]</sup> There are two primary pathways for its biosynthesis: the remodeling pathway and the de novo pathway.<sup>[8][10]</sup>

### The Remodeling Pathway

This pathway is the primary source of PAF during inflammatory and pathological conditions.<sup>[1]</sup> <sup>[8]</sup> It is a two-step process initiated by inflammatory agents.

- Step 1: PLA<sub>2</sub> Activation: An inflammatory stimulus activates Phospholipase A<sub>2</sub> (PLA<sub>2</sub>). This enzyme acts on existing membrane phospholipids (1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine), removing the long-chain fatty acid from the sn-2 position. This reaction yields Lyso-PAF and a free fatty acid (often arachidonic acid, a precursor for eicosanoids).<sup>[8]</sup> <sup>[11]</sup>
- Step 2: Acetylation: The intermediate, Lyso-PAF, is then acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT), using acetyl-CoA as the acetyl donor, to form the final, active PAF molecule.<sup>[11]</sup>



[Click to download full resolution via product page](#)

Caption: The Remodeling Pathway for PAF synthesis.

## The De Novo Pathway

This pathway is thought to be responsible for producing the low, physiological levels of PAF required for normal cellular functions.[8][10] It involves the sequential modification of a glycerol backbone.

- An acetyl group is transferred to 1-O-alkyl-sn-glycero-3-phosphate.
- The phosphate group at the sn-3 position is removed by a phosphohydrolase.
- Finally, a phosphocholine group is added by a cholinophosphotransferase to form PAF.[8][10]

## Biological Activity and Signaling Pathway

**PAF C-18:1**, like other PAF species, exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[12][13] This receptor is found on the

surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][12]

Binding of PAF to its receptor initiates a cascade of intracellular signaling events:

- G-Protein Activation: Ligand-receptor binding activates associated G-proteins (primarily Gq/11).
- PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- Downstream Effects:
  - IP<sub>3</sub> binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca<sup>2+</sup>), leading to a rapid increase in cytosolic Ca<sup>2+</sup> levels.
  - DAG and elevated Ca<sup>2+</sup> levels cooperatively activate Protein Kinase C (PKC).
- Cellular Response: The activation of these pathways leads to various cellular responses, such as platelet aggregation, degranulation, inflammation, chemotaxis, and changes in vascular permeability.[1]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives [mdpi.com]

- 4. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Platelet-Activating Factor (PAF) in inflammation - Ioannis Zabetakis [izab.net]
- 6. Platelet-activating factor and macrophages. I. Evidence for the release from rat and mouse peritoneal macrophages and not from mastocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PAF C-18:1 [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and history of Platelet-Activating Factor C-18:1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8101319#discovery-and-history-of-platelet-activating-factor-c-18-1\]](https://www.benchchem.com/product/b8101319#discovery-and-history-of-platelet-activating-factor-c-18-1)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)